Dipotassium 2-phenoxyethyl phosphate

Description

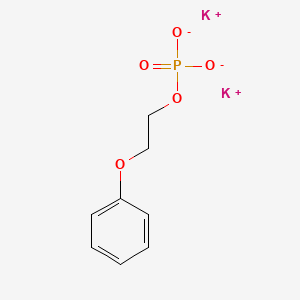

Dipotassium 2-phenoxyethyl phosphate (CAS RN: 65379-23-9) is an organophosphate compound with the molecular formula C₈H₁₄K₂O₁₀P₂ . Structurally, it consists of a 2-phenoxyethyl group linked to a dihydrogen phosphate moiety, neutralized by two potassium ions. The IUPAC name for this compound is ethanol, 2-phenoxy-, dihydrogen phosphate, dipotassium salt .

Structure

3D Structure of Parent

Properties

CAS No. |

68511-20-6 |

|---|---|

Molecular Formula |

C8H9K2O5P |

Molecular Weight |

294.32 g/mol |

IUPAC Name |

dipotassium;2-phenoxyethyl phosphate |

InChI |

InChI=1S/C8H11O5P.2K/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8;;/h1-5H,6-7H2,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

MPRREXQEDRAEKG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)OCCOP(=O)([O-])[O-].[K+].[K+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of dipotassium 2-phenoxyethyl phosphate typically involves the neutralization reaction between phosphoric acid and potassium hydroxide. The reaction is carried out in a reaction kettle, with the temperature controlled at a maximum of 90°C. The pH value is regulated to be between 8.9 and 9.5 at the end of the reaction .

Industrial Production Methods: : Industrial production of this compound follows a similar neutralization process. After the neutralization reaction, the mixture is decolorized using activated carbon, filtered, and then concentrated and crystallized. The crystallized product is dehydrated using a centrifugal machine and dried at temperatures between 60°C and 70°C .

Chemical Reactions Analysis

Types of Reactions: : Dipotassium 2-phenoxyethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products: : The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphate esters, while substitution reactions can produce various substituted phenoxyethyl derivatives .

Scientific Research Applications

Chemistry: : In chemistry, dipotassium 2-phenoxyethyl phosphate is used as a reagent in various synthetic reactions and as a catalyst in certain processes.

Biology: : In biological research, it is used to study the effects of phosphate compounds on cellular processes and as a source of phosphorus in nutrient media.

Medicine: : In medicine, this compound is explored for its potential use in drug formulations and as a buffering agent in pharmaceutical preparations.

Industry: : Industrial applications include its use as a stabilizer in various formulations and as an additive in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of dipotassium 2-phenoxyethyl phosphate involves its role as a source of phosphate ions. Once introduced into the body or a reaction system, the phosphate ions participate in various biochemical and chemical processes. These processes include phosphorylation reactions, which are crucial for energy transfer and signal transduction in cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dipotassium 2-Phenoxyethyl Phosphate and Related Compounds

Key Differentiators

(i) Phosphate vs. Phosphonate Backbone

- This compound contains a classic phosphate ester linkage (O-P-O), whereas compounds like disodium methylphosphonate feature a phosphonate group (C-P bond), which confers greater resistance to hydrolysis .

(ii) Organic Substituents

(iii) Solubility and Reactivity

- The dipotassium salt form ensures high water solubility, unlike lipid-soluble esters like diphenyl octyl phosphate .

- Compared to di(2-ethylhexyl)phosphate, which is acidic and used in metal ion extraction, the target compound’s neutral pH suits it for aqueous formulations .

Research Findings

- Synthetic Pathways: Phosphoramidite intermediates are commonly used for phosphate ester synthesis, as seen in related compounds like fluorotelomer phosphate monoesters .

- Thermal Stability: Phenoxyethyl groups may enhance thermal stability compared to alkyl phosphates, as observed in flame-retardant formulations .

- Environmental Impact: Polyfluoroalkyl phosphate esters (PFAS-related) raise concerns due to persistence, but non-fluorinated variants like the target compound are less scrutinized .

Biological Activity

Dipotassium 2-phenoxyethyl phosphate (C8H9K2O5P) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings derived from diverse sources.

This compound is a phosphate ester that serves various applications in biochemistry and pharmacology. Its molecular structure allows for interactions with biological systems, making it a subject of study in toxicology and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H9K2O5P |

| Molecular Weight | 248.25 g/mol |

| CAS Number | 103371-78-0 |

| Solubility | Soluble in water |

| Appearance | White crystalline powder |

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. Its mechanism of action may involve disruption of cellular membranes and interference with metabolic processes.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. For instance, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The compound has shown potential in inhibiting cell proliferation, suggesting its utility in cancer therapy.

Case Study: Effect on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 50 µM after 48 hours of exposure.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 50 |

| HeLa | 75 |

| A549 | 100 |

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological assays. Acute toxicity studies indicate a relatively low toxicity level, with an LD50 greater than 2000 mg/kg in animal models, suggesting it is non-toxic at low concentrations.

Safety Assessment Findings

- Dermal Irritation : Studies indicate minimal irritation upon dermal application.

- Systemic Toxicity : No significant systemic toxicity was observed in repeated dose studies.

- Reproductive Toxicity : Preliminary assessments have not indicated reproductive toxicity at tested doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.